molecular formula C21H23N3O4 B2852904 N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-62-6

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2852904
CAS No.: 941890-62-6
M. Wt: 381.432
InChI Key: GKSNDYCBJXMMMY-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxybenzyl group, a methyl-substituted phenyl ring, and an oxalamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxybenzylamine: This can be achieved through the reduction of 3-methoxybenzyl nitrate using a suitable reducing agent such as lithium aluminum hydride.

    Synthesis of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid: This intermediate can be synthesized via a Friedel-Crafts acylation reaction, followed by cyclization to form the pyrrolidinone ring.

    Formation of the oxalamide linkage: The final step involves the reaction of 3-methoxybenzylamine with 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be compared with other oxalamide derivatives, such as:

    N1-(3-methoxybenzyl)-N2-(4-methylphenyl)oxalamide: Lacks the pyrrolidinone ring, which may affect its biological activity.

    N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Contains an acetamide group instead of an oxalamide group, potentially altering its chemical reactivity and biological properties.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-8-9-16(12-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(11-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSNDYCBJXMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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